molecular formula C15H9BrO3 B3031417 3-(4-Bromophenyl)-7-hydroxychromen-2-one CAS No. 331821-29-5

3-(4-Bromophenyl)-7-hydroxychromen-2-one

Cat. No.: B3031417
CAS No.: 331821-29-5
M. Wt: 317.13 g/mol
InChI Key: QMKNKUCTQSRDGU-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)-7-hydroxychromen-2-one” is likely a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone, a common structure found in many natural products and pharmaceuticals . The “3-(4-Bromophenyl)” part suggests a bromophenyl group attached at the 3rd position of the chromen-2-one structure, and the “7-hydroxy” indicates a hydroxyl group (-OH) at the 7th position .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a chromen-2-one core with a bromophenyl group at the 3rd position and a hydroxyl group at the 7th position . Detailed structural analysis would require experimental techniques like X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromophenyl group might undergo reactions typical of aryl halides, while the hydroxyl group could participate in reactions typical of alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a bromine atom could increase its molecular weight and potentially influence its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if this compound has any pharmaceutical application, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be further studied for potential pharmaceutical applications .

Properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO3/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKNKUCTQSRDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419826
Record name ST057513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331821-29-5
Record name ST057513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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